Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with substituted benzaldehydes in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is refluxed in ethanol for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream processes.
Comparison with Similar Compounds
Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but differs in the oxidation state and substituents, leading to different chemical and biological properties.
Ethyl 2-(benzyloxy)-4-methyl-6-phenylpyrimidine-5-carboxylate: This derivative features a benzyloxy group, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H18N2O3/c1-3-24-19(23)17-14(2)21-20(25-16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
PMARNQUWZVKUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.